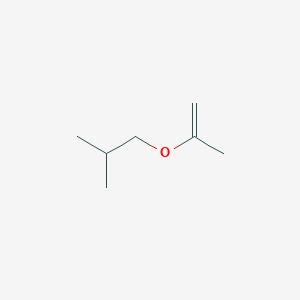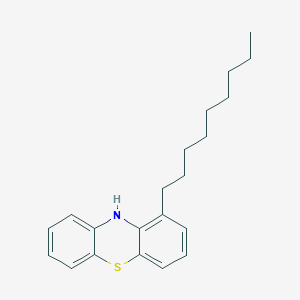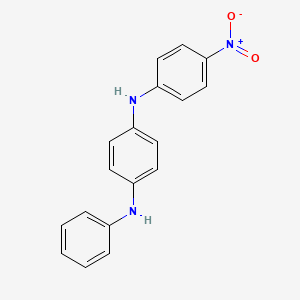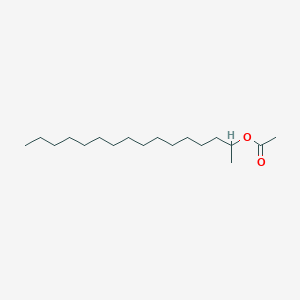
4-Methoxy-N-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide hydrochloride is a synthetic compound that belongs to the class of benzamide derivatives. It features a tetrahydroisoquinoline moiety, which is a significant structural motif in various natural products and therapeutic agents. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide hydrochloride typically involves the following steps:
Formation of Tetrahydroisoquinoline: The tetrahydroisoquinoline core can be synthesized via hydrogenation of isoquinoline.
N-Alkylation: The tetrahydroisoquinoline is then subjected to N-alkylation with appropriate benzyl halides to introduce the benzamide group.
Methoxylation: The methoxy group is introduced through a methoxylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-N-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, selenium dioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation Products: Nitrones.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
Applications De Recherche Scientifique
4-Methoxy-N-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Methoxy-N-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(a-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (CKD712) .
- 1-naphthylethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (THI52) .
Uniqueness
4-Methoxy-N-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide hydrochloride is unique due to its specific methoxy and benzamide functional groups, which confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .
Propriétés
Numéro CAS |
37481-27-9 |
|---|---|
Formule moléculaire |
C17H19ClN2O2 |
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
4-methoxy-N-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C17H18N2O2.ClH/c1-21-14-7-5-12(6-8-14)17(20)19-16-4-2-3-13-11-18-10-9-15(13)16;/h2-8,18H,9-11H2,1H3,(H,19,20);1H |
Clé InChI |
MSBCPNSPCDPQFF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2CCNC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


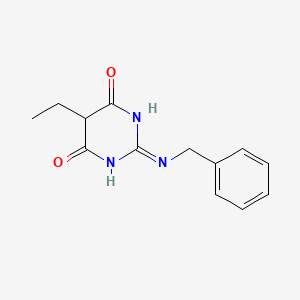
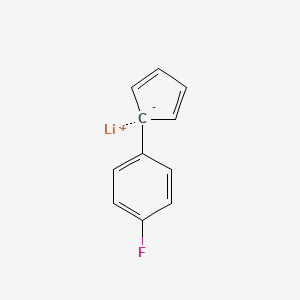
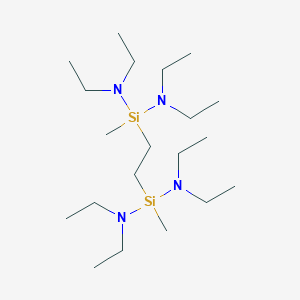
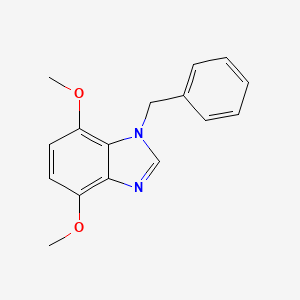
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
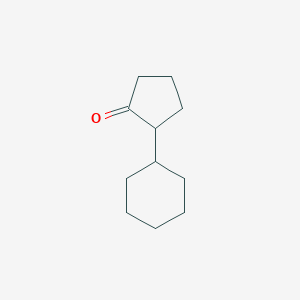
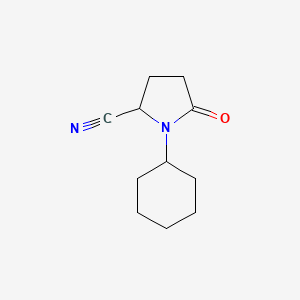
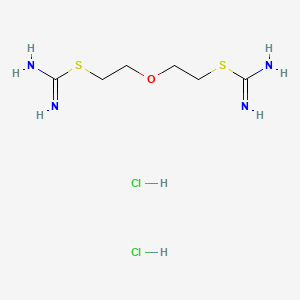
![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)
